

The Evolving Landscape of 1H-Indole-2-carboxylic Acid Derivatives in Drug Discovery

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Compound of Interest

Compound Name: *1H-indole-2,5-dicarboxylic Acid*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-indole-2-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. This guide provides a comprehensive overview of the current research, focusing on the synthesis, biological evaluation, and mechanisms of action of these compounds. While the specific focus is on derivatives of **1H-indole-2,5-dicarboxylic acid**, the available literature predominantly features modifications on the 1H-indole-2-carboxylic acid core. This guide will therefore primarily discuss this broader class, with the acknowledgment that research on the 2,5-dicarboxylic acid derivatives is less prevalent.

Anticancer Activity: A Multifaceted Approach

Derivatives of 1H-indole-2-carboxylic acid have shown significant promise as anticancer agents, targeting various hallmarks of cancer. These compounds have been investigated for their cytotoxic effects against a range of cancer cell lines, their ability to inhibit key enzymes involved in cancer progression, and their potential to induce apoptosis.

Cytotoxicity and Antiproliferative Activity

A number of studies have reported the synthesis and in vitro anticancer activity of novel 1H-indole-2-carboxamide derivatives. For instance, a series of thiazolyl-indole-2-carboxamides exhibited exceptional cytotoxicity against various cancer cell lines, with compounds 6i and 6v showing IC₅₀ values of $6.10 \pm 0.4 \mu\text{M}$ and $6.49 \pm 0.3 \mu\text{M}$, respectively, against MCF-7 breast

cancer cells[1]. Another study on substituted benzyl-1H-indole-2-carbohydrazides identified compound 4e as a highly cytotoxic agent with an average IC50 of 2 μ M across MCF-7, A549, and HCT116 cell lines[2]. Furthermore, certain indole-2-carboxamides have demonstrated potent antiproliferative activity against pediatric brain tumor cells[3].

Compound	Cancer Cell Line	IC50 / GI50 (μ M)	Reference
6i	MCF-7	6.10 \pm 0.4	[1]
6v	MCF-7	6.49 \pm 0.3	[1]
4e	MCF-7, A549, HCT116	~2 (average)	[2]
5d	MCF-7	0.95	[4]
5e	MCF-7	1.10	[4]
C11	Bel-7402, SMMC- 7721, SNU-387, Hep G2, Hep 3B	Not specified, but potent	[5]
9a	BT12 (AT/RT)	0.89 (cytotoxicity), 7.44 (antiproliferative)	[3]
9a	BT16 (AT/RT)	1.81 (cytotoxicity), 6.06 (antiproliferative)	[3]

Enzyme Inhibition

A key mechanism of action for many anticancer indole derivatives is the inhibition of protein kinases. The thiazolyl-indole-2-carboxamide derivatives 6i and 6v were found to be potent inhibitors of EGFR, Her2, VEGFR-2, and CDK2[1]. Specifically, compound 6i inhibited EGFR with an IC50 of 0.063 μ M and Her2 with an IC50 of 0.054 μ M[1]. Another study highlighted indole-2-carboxamides as dual inhibitors of EGFR and CDK2, with compound 5e showing an IC50 of 13 nM against CDK2[4].

Compound	Target Enzyme	IC50 (μM)	Reference
6i	EGFR	0.063	[1]
6i	Her2	0.054	[1]
6i	VEGFR-2	0.119	[1]
6i	CDK2	0.448	[1]
6v	EGFR	0.081	[1]
6v	Her2	0.065	[1]
6v	VEGFR-2	0.429	[1]
6v	CDK2	0.506	[1]
5d	EGFR	0.089 ± 0.006	[4]
5e	EGFR	0.093 ± 0.008	[4]
5j	EGFR	0.098 ± 0.008	[4]
5e	CDK2	0.013	[4]
5h	CDK2	0.011	[4]
5k	CDK2	0.019	[4]

Mechanism of Action: Apoptosis and Cell Cycle Arrest

Several 1H-indole-2-carboxylic acid derivatives exert their anticancer effects by inducing apoptosis and causing cell cycle arrest. The potent thiazolyl-indole-2-carboxamide derivatives 6i and 6v were shown to induce cell cycle arrest at the G2/M phase and promote apoptosis[1]. Flow cytometry analysis of cells treated with substituted benzyl-1H-indole-2-carbohydrazide 4e revealed a significant increase in the population of Annexin-V and 7-AAD positive cells, indicating apoptosis[2]. Furthermore, a series of novel 1H-indole-2-carboxylic acid derivatives targeting the 14-3-3 η protein were found to induce G1-S phase cell cycle arrest in liver cancer cells[5].

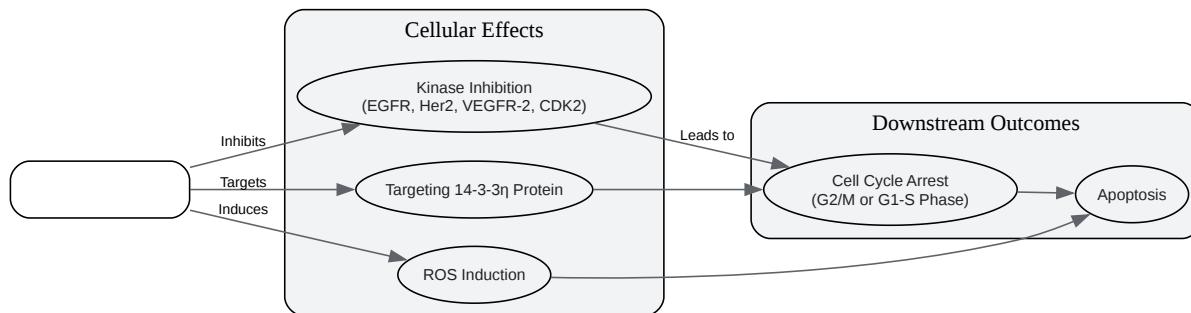
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Figure 1: Simplified signaling pathway for the anticancer activity of 1H-indole-2-carboxylic acid derivatives.

Activity as CysLT1 Receptor Antagonists

Certain 3-substituted 1H-indole-2-carboxylic acid derivatives have been identified as novel, highly potent, and selective antagonists of the cysteinyl leukotriene 1 (CysLT1) receptor, which is implicated in asthma and other inflammatory conditions. The derivative 17k demonstrated an impressive IC₅₀ value of $0.0059 \pm 0.0011 \mu\text{M}$ for CysLT1[6].

Compound	Receptor	IC ₅₀ (μM)	Reference
17k	CysLT1	0.0059 ± 0.0011	[6]
17k	CysLT2	15 ± 4	[6]
1	CysLT1	0.66 ± 0.19	[6]

Antimicrobial and Other Activities

The versatility of the 1H-indole-2-carboxylic acid scaffold extends to antimicrobial and anti-trypanosomal activities. A series of indole-2-carboxamides were synthesized and evaluated for their ability to inhibit the growth of *Mycobacterium tuberculosis*, with compounds 8f and 8g

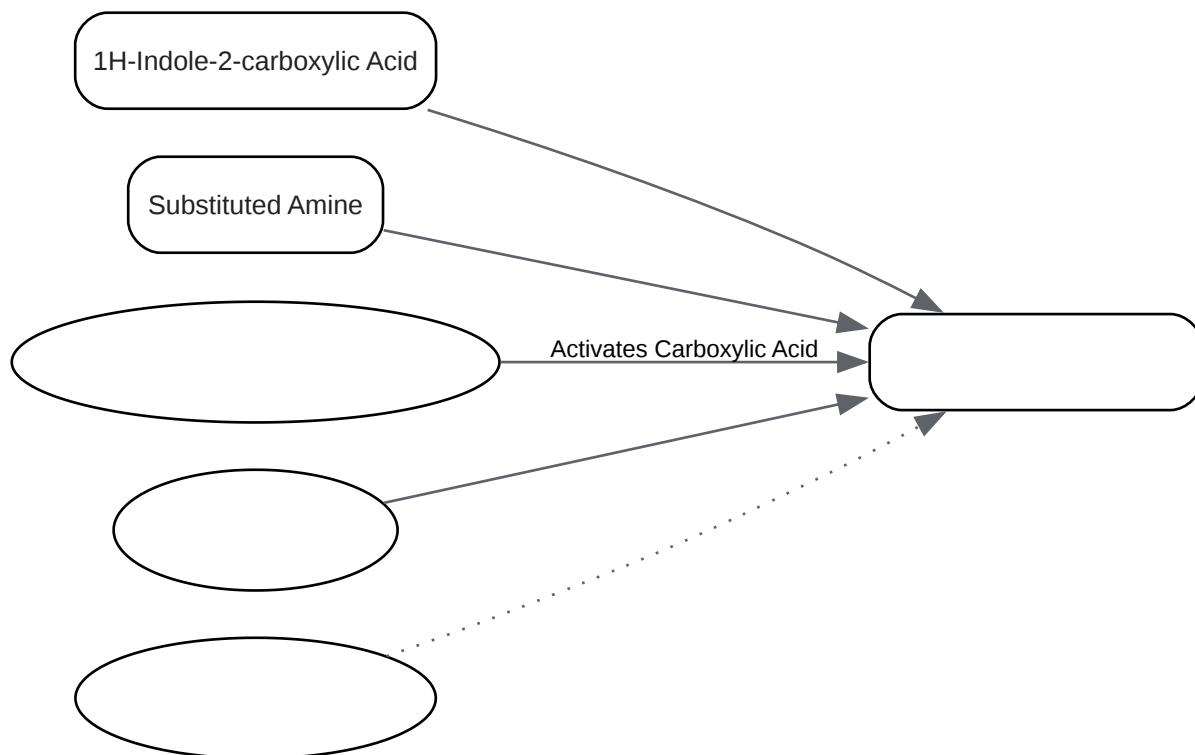
showing MIC values of 0.62 and 0.32 μ M, respectively[3]. Other derivatives have been explored as inhibitors of HIV-1 integrase and as anti-Trypanosoma cruzi agents[7][8].

Compound	Organism/Target	MIC / pEC50	Reference
8f	M. tuberculosis H37Rv	0.62 μ M (MIC)	[3]
8g	M. tuberculosis H37Rv	0.32 μ M (MIC)	[3]
1 & 2	T. cruzi	5.4 < pEC50 < 6.2	[7]
3 & 4	T. cruzi	5.4 < pEC50 < 6.2	[7]
17a	HIV-1 Integrase	3.11 μ M (IC50)	[8]

Experimental Protocols

General Synthesis of 1H-Indole-2-carboxamide Derivatives

A common synthetic route to 1H-indole-2-carboxamide derivatives involves the coupling of a 1H-indole-2-carboxylic acid with a desired amine.



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Figure 2: General workflow for the synthesis of 1H-indole-2-carboxamide derivatives.

Detailed Protocol for Amide Coupling (Example):

To a solution of the respective 1H-indole-2-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1-1.5 equivalents) and an auxiliary coupling agent like hydroxybenzotriazole (HOBr) (1.1 equivalents) are added. The mixture is stirred at room temperature for a short period, followed by the addition of the desired amine (1-1.2 equivalents) and a base such as diisopropylethylamine (DIPEA) (2-3 equivalents). The reaction is typically stirred at room temperature overnight. The product is then isolated and purified using standard techniques such as extraction, chromatography, and recrystallization[2].

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

- Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
- Following incubation, the medium is replaced with fresh medium containing MTT solution.
- After further incubation, the formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).
- The absorbance is measured at a specific wavelength using a microplate reader.
- The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Conclusion and Future Perspectives

Derivatives of 1H-indole-2-carboxylic acid represent a highly versatile and promising class of compounds with a wide array of biological activities. The research highlighted in this guide demonstrates their potential as anticancer, anti-inflammatory, and antimicrobial agents. While the majority of the research has focused on the broader class of 1H-indole-2-carboxylic acid derivatives, the specific exploration of **1H-indole-2,5-dicarboxylic acid** derivatives remains an underexplored area with potential for the discovery of novel therapeutic agents. Future research should aim to synthesize and evaluate a wider range of these dicarboxylic acid derivatives to fully elucidate their therapeutic potential. Further optimization of the existing lead compounds, focusing on improving their pharmacokinetic and pharmacodynamic properties, will be crucial for their translation into clinical candidates.

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